REACTION_CXSMILES
|
[S:1](Cl)(Cl)=O.ClCCl.[CH3:8][N:9]1[C:16]([NH2:17])=[CH:15][C:13](=[O:14])[N:12]([CH3:18])[C:10]1=[O:11].[CH3:19][N:20]([CH3:23])[CH:21]=O>>[CH3:19][N:20]([CH3:23])[C:21]1[S:1][N:17]=[C:16]2[C:15]=1[C:13](=[O:14])[N:12]([CH3:18])[C:10](=[O:11])[N:9]2[CH3:8]
|
Name
|
70
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(=O)N(C(=O)C=C1N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
After the mixture was stirred at O° C for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 5.5 hours
|
Duration
|
5.5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to dryness under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 200 parts by volume of chloroform
|
Type
|
ADDITION
|
Details
|
The solution was poured in 300 parts by volume of ice-water
|
Type
|
WASH
|
Details
|
washed twice with 200 parts by volume portions of each of water
|
Type
|
DISTILLATION
|
Details
|
The chloroform was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The concentration residue was recrystallized from 80 parts by volume of methanol
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1SN=C2N(C(N(C(C21)=O)C)=O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |